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molecular formula C15H17NO2 B1296297 Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate CAS No. 26088-68-6

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Cat. No. B1296297
M. Wt: 243.3 g/mol
InChI Key: VRBGKURGKHUBLB-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (34.5 g, 142 mol) was dissolved in 375 mL of THF. Lithium hydroxide hydrate (23.8 g, 566 mmol) was added. The mixture was stirred at room temperature 48 h, at which time TLC showed complete consumption of starting ester. The mixture was acidified with 1 N HCl and was extracted with ethyl acetate. The organic layer was washed with brine, then was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 30.4 g (99%) of the title compound.
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide hydrate
Quantity
23.8 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][C:9]=2[CH2:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+]>C1COCC1>[CH2:8]1[C:9]2[NH:10][C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:17]=2[CH2:18][CH:6]([C:4]([OH:5])=[O:3])[CH2:7]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC=2NC3=CC=CC=C3C2C1
Name
Quantity
375 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Lithium hydroxide hydrate
Quantity
23.8 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature 48 h, at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting ester
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1CC(CC=2C3=CC=CC=C3NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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